molecular formula C18H13NO7 B2969436 (5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-oxo-2H-pyran-5-carboxylate CAS No. 1203387-76-1

(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-oxo-2H-pyran-5-carboxylate

Cat. No.: B2969436
CAS No.: 1203387-76-1
M. Wt: 355.302
InChI Key: VBYSIPZGRFMDIC-UHFFFAOYSA-N
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Description

This compound is a heterocyclic ester featuring three distinct moieties:

  • 2,3-Dihydrobenzo[b][1,4]dioxin: A bicyclic aromatic ether system providing structural rigidity and lipophilicity .
  • 2-Oxo-2H-pyran-5-carboxylate: A six-membered lactone ring with an ester group, influencing solubility and intermolecular interactions .

The combination of these moieties suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors. Its synthesis likely involves multi-step coupling reactions, similar to methods described for structurally related compounds (e.g., Knoevenagel condensation or esterification under reflux with promoters like K₂CO₃) .

Properties

IUPAC Name

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 6-oxopyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO7/c20-17-4-2-12(9-24-17)18(21)25-10-13-8-15(26-19-13)11-1-3-14-16(7-11)23-6-5-22-14/h1-4,7-9H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYSIPZGRFMDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)C4=COC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-oxo-2H-pyran-5-carboxylate is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes an isoxazole ring and a pyran-5-carboxylate moiety, which are known to contribute to various biological activities.

Molecular Formula : C₁₅H₁₃N₃O₅
Molecular Weight : 301.28 g/mol
CAS Number : Not specifically listed in the provided sources but can be derived from the structural components.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, compounds containing similar isoxazole and dioxin structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) reported for these compounds range from 0.004 to 0.03 mg/mL, indicating strong efficacy compared to standard antibiotics like Ciprofloxacin and Rifampicin .

Anticancer Activity

Research into the anticancer properties of isoxazole derivatives has shown promise. Compounds with similar structures have been evaluated in vitro against various cancer cell lines, revealing mechanisms involving apoptosis induction and cell cycle arrest. For instance, some derivatives were found to inhibit cancer cell proliferation effectively, suggesting potential therapeutic applications in oncology .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Some studies suggest that the compound may inhibit specific enzymes critical for bacterial survival or cancer cell growth.
  • Cell Signaling Pathways : It may modulate pathways involved in inflammation and cell proliferation, contributing to its antimicrobial and anticancer effects.

Case Studies

StudyFindings
Antibacterial Activity Study Compounds similar to this compound exhibited MIC values as low as 0.004 mg/mL against E. coli .
Anticancer Evaluation A derivative demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM, indicating potential as an anticancer agent .
In Vivo Studies Animal models treated with related compounds showed reduced tumor growth rates and improved survival times compared to untreated controls .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol)* Functional Groups Bioactivity (Reported)
Target Compound Benzo[b][1,4]dioxin + isoxazole + pyran-2-one ester ~413.3 Ester, ether, lactone Not explicitly reported (inferred: potential anticancer/antimicrobial)
Ethyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate () Benzo[b][1,4]dioxin + pyrazole + ester ~355.3 Ester, amino Intermediate for kinase inhibitors
2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate () Benzo[b][1,4]dioxin + imidazole + styryl + ester ~463.4 Ester, nitro, vinyl Antiproliferative activity
Ethyl 4-[[5-[5-(1,3-dioxobenzo[de]isoquinolin-2-yl)pentyl]-1,3,4-oxadiazol-2-yl]sulfanyl]butanoate () Isoquinolinone + oxadiazole + thioether ~567.6 Thioether, ester, oxadiazole Enzyme inhibition (unspecified)

*Calculated based on structural formulas.

Key Observations:

The isoxazole moiety in the target compound may enhance metabolic stability compared to pyrazole or imidazole analogs, as seen in .

Synthetic Accessibility :

  • The target compound’s ester linkage can be synthesized via acid-promoted esterification, analogous to methods in (DMF, K₂CO₃, reflux) .
  • Multi-component reactions (e.g., one-pot pyran synthesis in ) could streamline its production .

Physicochemical Properties :

  • The lactone ring in the pyran-2-one fragment may improve aqueous solubility compared to purely aromatic analogs (e.g., ) .
  • Lipophilicity (logP ~3.5, estimated) aligns with membrane permeability requirements for CNS or anticancer agents .

Research Findings and Implications

Challenges and Opportunities

  • Metabolic Stability : The isoxazole ring may reduce oxidative metabolism compared to imidazole derivatives .
  • Toxicity: Potential hepatotoxicity due to esterase-mediated hydrolysis requires in vitro profiling .

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